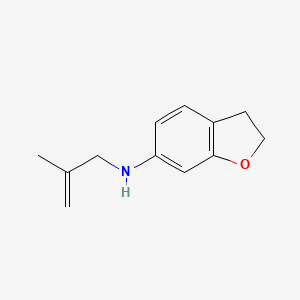
N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETPB , is a compound with a fascinating structure. The 1,2,3-triazole moiety plays a crucial role in its biological and industrial applications . Triazoles have gained prominence due to their diverse roles in biomedicinal, biochemical, and material sciences. ETPB’s unique structure makes it an intriguing subject for study.
Preparation Methods
Synthetic Routes:: ETPB can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium. The synthesis typically involves the following steps:
- Starting with (S)-(-) ethyl lactate, triazole 7a is formed.
- Triazole 7a undergoes Suzuki–Miyaura cross-coupling with various arylboronic acids to yield the target molecules, 9a–j, in good yields.
Industrial Production:: While specific industrial production methods for ETPB are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
ETPB participates in various chemical reactions:
Suzuki–Miyaura Cross-Coupling: ETPB reacts with arylboronic acids to form the target compounds.
Oxidation/Reduction/Substitution: ETPB’s phenyl ring can undergo these reactions, leading to diverse derivatives.
Common Reagents and Conditions: Palladium catalysts, bases, and aqueous solvents are commonly used.
Scientific Research Applications
ETPB finds applications in:
Medicine: Its potential as a carbonic anhydrase-II inhibitor makes it relevant for drug development.
Chemistry: ETPB’s unique structure inspires new synthetic methodologies.
Industry: It may serve as a building block for agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
ETPB likely exerts its effects by directly binding to active site residues of carbonic anhydrase-II. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
ETPB’s uniqueness lies in its 1,2,3-triazole substitution pattern. Similar compounds include other triazole derivatives with varying substituents .
Properties
CAS No. |
89221-18-1 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-[4-(1-ethyltriazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16N4O/c1-2-21-12-16(19-20-21)13-8-10-15(11-9-13)18-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,22) |
InChI Key |
GZQLAUJQXFQJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)

![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)




![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)

![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
